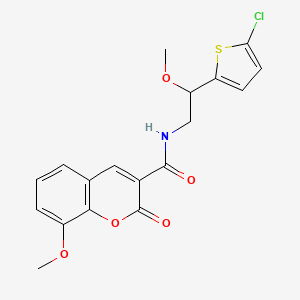

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

This compound features a 2-oxo-2H-chromene core substituted with a methoxy group at the 8-position and a carboxamide group at the 3-position. The carboxamide side chain is further modified with a 2-methoxyethyl group and a 5-chlorothiophen-2-yl moiety, distinguishing it from simpler chromene derivatives.

Propriétés

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO5S/c1-23-12-5-3-4-10-8-11(18(22)25-16(10)12)17(21)20-9-13(24-2)14-6-7-15(19)26-14/h3-8,13H,9H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNABLWNXJSTGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC(C3=CC=C(S3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and chromene intermediates. Common synthetic routes include:

Thiophene Synthesis: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Chromene Synthesis: The chromene moiety can be synthesized through various cyclization reactions, often involving the use of salicylaldehyde derivatives and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the chromene carbonyl groups can produce alcohols .

Applications De Recherche Scientifique

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.

Biological Research: Studies explore its interactions with various biological targets, contributing to the understanding of its mechanism of action and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiophene and chromene moieties may interact with enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact pathways and targets involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound belongs to the 2-oxo-2H-chromene-3-carboxamide family, which is structurally related to derivatives with variations in:

- Core functional groups: 2-oxo vs. 2-imino (e.g., 8-methoxy-2-imino-2H-chromene-3-carboxylic acid derivatives) .

- Substituent positions : Methoxy at C8 vs. nitro or hydroxyl groups at C5/C8 (e.g., 5-hydroxyl-8-nitro-2H-chromene) .

- Side-chain diversity : Thiophene, thiazole, or morpholine-containing substituents (e.g., N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl) amides) .

Physicochemical Properties

Research Findings and Challenges

- Structural Insights : X-ray crystallography (using SHELX programs ) of related chromenes reveals hydrogen-bonding patterns critical for molecular recognition, as seen in the target compound’s carboxamide group .

- Limitations : Direct bioactivity data for the target compound are absent in the provided evidence. Predictions are based on structural analogues, necessitating further experimental validation.

Activité Biologique

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, with CAS number 2034529-44-5, is a synthetic compound belonging to the chromene family. This compound has garnered attention for its potential biological activities, particularly in cancer research and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO₅S |

| Molecular Weight | 393.8 g/mol |

| Structure | Chemical Structure |

The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. It exhibits notable effects on cell proliferation and apoptosis, particularly in cancer cells. The mechanism involves the modulation of signaling pathways that govern cell survival and death, making it a candidate for further research in oncological therapies.

Anticancer Activity

Research has indicated that compounds similar to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrate significant cytotoxic effects against various cancer cell lines:

- Colon Cancer (HT-29 Cell Line) :

- Exhibited significant activity with an IC₅₀ of approximately 7.98 μM.

- Induced apoptosis through the activation of caspase pathways.

- Leukemia (K562 Cell Line) :

- Showed moderate activity with an IC₅₀ around 9.44 μM.

- Inhibited cell growth by disrupting mitochondrial function and promoting oxidative stress.

Inhibition of Cancer Stem Cells

Recent studies have highlighted the compound's ability to inhibit side population (SP) cells in HT-29 colon cancer stem cells, demonstrating a potential mechanism for targeting cancer stem cell populations that contribute to tumor recurrence and resistance to therapy. The inhibition rate was reported at 87.81 ± 7% .

Study 1: Chromene-Based Compounds

A study published in PubMed analyzed several chromene derivatives, including those related to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The results indicated that these compounds exhibit:

- Significant cytotoxicity against HT-29 and K562 cell lines.

- Mechanisms of action involving apoptosis and cell cycle arrest .

Study 2: Structure Activity Relationship (SAR)

The structure activity relationship (SAR) analysis of chromene derivatives has provided insights into how modifications affect biological activity. The presence of the chlorothiophene moiety appears to enhance the compound's anticancer properties, suggesting that further structural optimization could yield more potent analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.